molecular formula C23H26ClN3O5S B2859993 N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride CAS No. 1215665-39-6

N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride

Cat. No.: B2859993
CAS No.: 1215665-39-6
M. Wt: 491.99
InChI Key: IFWHLEGIKWLJLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzothiazole-based molecule featuring a 6-methoxy substituent on the benzothiazole core, a morpholinoethyl group, and a 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide moiety. Key structural elements include:

  • 6-Methoxybenzothiazole: Enhances electronic effects and lipophilicity compared to amino or nitro analogs .
  • Morpholinoethyl Group: A cyclic tertiary amine that may improve solubility and steric interactions compared to linear amines (e.g., dimethylamino groups) .

Properties

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O5S.ClH/c1-28-17-3-4-18-21(15-17)32-23(24-18)26(7-6-25-8-10-29-11-9-25)22(27)16-2-5-19-20(14-16)31-13-12-30-19;/h2-5,14-15H,6-13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFWHLEGIKWLJLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N(CCN3CCOCC3)C(=O)C4=CC5=C(C=C4)OCCO5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride is a synthetic compound with a complex molecular structure that suggests potential biological activities. This article explores its biological activity, focusing on its anti-inflammatory and anticancer properties, as well as its mechanism of action and future research directions.

Chemical Structure and Properties

The compound features a benzothiazole core with a methoxy group and a morpholinoethyl side chain. Its molecular formula is C22H23ClN4O3S2C_{22}H_{23}ClN_{4}O_{3}S_{2} with a molecular weight of approximately 491.02 g/mol. The structural characteristics of this compound indicate potential interactions with biological targets.

Property Value
Molecular FormulaC22H23ClN4O3S2
Molecular Weight491.02 g/mol
CAS Number1216543-45-1

Anti-inflammatory Activity

Compounds with similar structural features have demonstrated significant anti-inflammatory properties, particularly through the inhibition of cyclooxygenase (COX) enzymes. Research indicates that derivatives of benzothiazole can inhibit both COX-1 and COX-2 enzymes, which are crucial in the inflammatory response. For instance, studies have shown that compounds related to this compound exhibit promising results in reducing inflammation markers in vitro.

Anticancer Activity

The compound's potential anticancer activity has been suggested by studies on related benzothiazole derivatives. These compounds have shown efficacy against various cancer cell lines, including lung cancer cells (A549, HCC827, NCI-H358). In particular, certain derivatives have demonstrated IC50 values indicating their potency in inhibiting cell proliferation:

Cell Line IC50 Value (μM)
A5492.12 ± 0.21
HCC8275.13 ± 0.97
NCI-H3580.85 ± 0.05

These findings suggest that the compound could be effective not only in targeting cancer cells but also in minimizing toxicity towards normal cells like human lung fibroblasts (MRC-5) when optimized properly .

The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that its biological activity may stem from:

  • Enzyme Inhibition : Interaction with COX enzymes to modulate inflammatory pathways.
  • DNA Binding : Compounds within this class may bind to DNA or RNA structures, influencing gene expression and cellular proliferation.
  • Targeting Kinases : Similar compounds have been noted for their ability to inhibit specific kinases involved in cancer progression .

Future Directions for Research

Given the preliminary findings regarding the biological activities of this compound, several avenues for further research are suggested:

  • In-depth Mechanistic Studies : Understanding the detailed biochemical pathways affected by this compound.
  • In Vivo Studies : Evaluating the therapeutic efficacy and safety profiles in animal models.
  • Structure-Activity Relationship (SAR) Studies : Optimizing the chemical structure to enhance potency and selectivity against cancer cells while minimizing toxicity to normal cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is compared below with benzothiazole derivatives from the provided evidence, focusing on substituents, functional groups, and applications.

Table 1: Structural and Functional Comparisons

Compound Name Benzothiazole Substituent Key Functional Groups/Linked Moieties Synthesis Highlights Applications/Properties
Target Compound 6-Methoxy Carboxamide, morpholinoethyl, dihydrobenzo dioxine Not explicitly detailed in evidence Hypothesized enzyme inhibition or receptor modulation (based on morpholino and carboxamide motifs)
N-(6-Aminobenzo[d]thiazol-2-yl)benzamide 6-Amino Benzamide (linear amide) Benzoyl chloride + triethylamine in THF Corrosion inhibition; amino group enhances electron donation
N’-((2-Aminobenzo[d]thiazol-6-yl)sulfonyl)-N,N-dimethylformimidamide 6-Sulfonamide, 2-amino Sulfonamide, formimidamide DMF-DMA + sulfonamide precursor Carbonic anhydrase inhibition; sulfonamide critical for enzyme binding
6-Methoxybenzothiazole Derivative (Compound 5c, ) 6-Methoxy Methylthiocarbonimidoyl, sulfilimine N,N-Dimethylthiocarbamoyl chloride in THF Precursor for triazolo-benzothiazoles; methoxy group stabilizes ring electronics
2,6-Diamino-Benzothiazole 2,6-Diamino Amine groups Nitro reduction to amine Corrosion inhibition; dual amino groups increase basicity

Key Findings from Comparative Analysis

A. Impact of Benzothiazole Substituents
  • 6-Methoxy vs. In contrast, amino groups ( ) improve electron donation, useful in corrosion inhibition.
  • 6-Sulfonamide ( ) : Introduces strong hydrogen-bonding capacity, critical for enzyme active-site interactions.
B. Role of Linked Moieties
  • Morpholinoethyl vs. Linear Amines: Morpholinoethyl’s cyclic structure (target compound) may reduce metabolic degradation compared to dimethylamino groups ( ).
  • Carboxamide vs. Sulfonamide : Carboxamides (target compound) offer balanced polarity and stability, whereas sulfonamides ( ) are more acidic and rigid, favoring specific protein interactions.

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of this compound to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves precise control of reaction conditions. Key parameters include:

  • Temperature : Maintain 60–80°C during amide coupling to minimize side reactions .
  • Solvent Choice : Use polar aprotic solvents (e.g., DMF or DCM) to enhance solubility of intermediates .
  • Catalyst Selection : Employ coupling agents like HATU or EDCI for efficient carboxamide bond formation .
  • Reaction Time : Monitor via TLC/HPLC; typical durations range from 12–24 hours for multi-step syntheses .
    • Validation : Confirm purity (>95%) using HPLC and structural integrity via 1^1H/13^13C NMR .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H NMR resolves signals for methoxy (δ 3.8–4.0 ppm) and morpholinoethyl groups (δ 2.4–3.2 ppm); 13^13C NMR confirms carbonyl (δ ~170 ppm) and aromatic carbons .
  • Mass Spectrometry (HRMS) : Provides exact molecular weight (e.g., calculated for C₂₄H₂₈ClN₃O₅S: ~530.1 g/mol) and validates the hydrochloride salt .
  • HPLC : Use C18 columns with acetonitrile/water gradients (0.1% TFA) to assess purity .

Q. How do structural features like the morpholinoethyl group influence solubility and bioavailability?

  • Methodological Answer :

  • Solubility : The morpholinoethyl group enhances water solubility via tertiary amine protonation at physiological pH .
  • Bioavailability : LogP calculations (e.g., ~2.5–3.0) predict moderate membrane permeability; in vitro assays (Caco-2) can validate absorption .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Assay Standardization : Use consistent cell lines (e.g., HEK-293 for receptor binding) and controls to reduce variability .
  • Dose-Response Curves : Generate IC₅₀/EC₅₀ values across multiple concentrations (e.g., 1 nM–100 µM) to assess potency discrepancies .
  • Target Validation : Employ CRISPR knockouts or siRNA silencing to confirm specificity for hypothesized targets (e.g., kinase inhibition) .

Q. What strategies are recommended for elucidating the compound’s mechanism of action in cancer models?

  • Methodological Answer :

  • Transcriptomic Profiling : RNA-seq or qPCR arrays identify dysregulated pathways (e.g., apoptosis markers like BAX/BCL-2) .
  • Protein Interaction Studies : Use pull-down assays with biotinylated analogs to identify binding partners .
  • In Vivo Models : Test efficacy in xenograft models (e.g., ovarian cancer PDX) with pharmacokinetic monitoring (plasma t₁/₂, AUC) .

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

  • Methodological Answer :

  • Core Modifications : Replace the methoxy group with halogens (e.g., Cl, F) to assess impact on binding affinity .
  • Side Chain Variations : Substitute morpholinoethyl with piperazinyl or pyrrolidinyl groups to optimize steric/electronic effects .
  • Bioisosteres : Test dihydrobenzo[d]dioxine replacements (e.g., benzofuran) to enhance metabolic stability .

Q. What analytical approaches are suitable for detecting degradation products under varying storage conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light, then analyze via LC-MS .
  • Stability-Indicating Methods : Develop HPLC methods with baseline separation of degradation peaks (e.g., hydrolyzed amide bonds) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.